molecular formula C18H29NO2 B3868527 4-[6-(4-ethylphenoxy)hexyl]morpholine

4-[6-(4-ethylphenoxy)hexyl]morpholine

Cat. No.: B3868527
M. Wt: 291.4 g/mol
InChI Key: MNMIYOVRWZCBCU-UHFFFAOYSA-N
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Description

4-[6-(4-ethylphenoxy)hexyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a hexyl chain that is further connected to an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-ethylphenoxy)hexyl]morpholine typically involves the reaction of 4-ethylphenol with 1-bromohexane to form 4-ethylphenoxyhexane. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-ethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The ethylphenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under suitable conditions to modify the morpholine ring or the hexyl chain.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-[6-(4-ethylphenoxy)hexyl]morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[6-(4-ethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylphenoxy group can bind to hydrophobic pockets, while the morpholine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(4-methylphenoxy)hexyl]morpholine
  • 4-[6-(4-chlorophenoxy)hexyl]morpholine
  • 4-[6-(4-bromophenoxy)hexyl]morpholine

Uniqueness

4-[6-(4-ethylphenoxy)hexyl]morpholine is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications.

Properties

IUPAC Name

4-[6-(4-ethylphenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-2-17-7-9-18(10-8-17)21-14-6-4-3-5-11-19-12-15-20-16-13-19/h7-10H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIYOVRWZCBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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